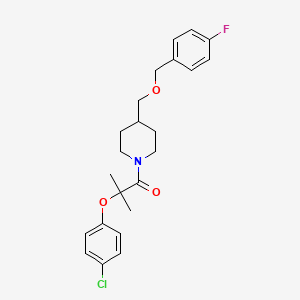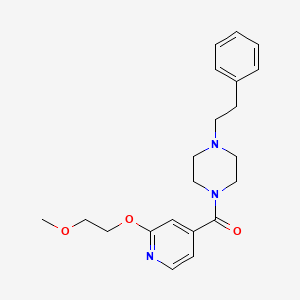![molecular formula C11H11FO2 B2964933 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid CAS No. 1226193-93-6](/img/structure/B2964933.png)
2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid” is a chemical compound with diverse scientific applications. It is also known as Prasugrel metabolite M3 . It has an empirical formula of C27H28FNO5S and a molecular weight of 534.04 .
Molecular Structure Analysis
The molecular structure of “2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid” is complex. It includes a cyclopropyl group attached to a fluorophenyl group, and an acetic acid moiety . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Enzymatic Interactions and Metabolic Pathways
One area of research focuses on the interactions between specific metabolites of related compounds and cytochrome P450 enzymes, which play a crucial role in the metabolic pathways of various drugs. For instance, studies on prasugrel metabolites have revealed insights into the biotransformation processes involving rapid deesterification followed by cytochrome P450-mediated formation of active metabolites responsible for platelet aggregation inhibition (Rehmel et al., 2006). Such research highlights the importance of understanding enzymatic interactions for the development of therapeutic agents.
Material Science and Optical Properties
Research in material science has explored the cyclometallation of luminophores, including studies on compounds with acetate ligands. This process significantly alters the optical properties of materials, which can be applied in the development of activating additives for scintillators (Katlenok & Balashev, 2012). Such findings are crucial for advancements in photonic devices and sensors.
Fluorographic Techniques
The optimization of fluorographic procedures using acetic acid as a solvent for specific compounds demonstrates the potential for enhancing detection efficiencies in biochemical research. This approach has shown comparable efficiency to existing methods and offers several technical advantages, making it a valuable technique for analyzing proteins and nucleic acids in various gels (Skinner & Griswold, 1983).
properties
IUPAC Name |
2-[1-(4-fluorophenyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGUVEPCGSCFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid](/img/structure/B2964861.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2964862.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)
![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2964871.png)

